molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

trans-3-Phenyl-D-proline

Cat. No.: B055599
CAS No.: 118758-50-2
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Phenyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound features a phenyl group substitution at the β-position on the pyrrolidine ring, which imparts unique structural and functional properties. It is often used in research to study the functions of proline compounds in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenyl-D-proline typically involves the stereoselective addition of a phenyl group to the β-position of the pyrrolidine ring. One common method includes the use of a chiral auxiliary to control the stereochemistry of the addition reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the addition reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar stereoselective addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions: trans-3-Phenyl-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

trans-3-Phenyl-D-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used to study the role of proline derivatives in biological systems, including their effects on protein structure and function.

    Medicine: Research into this compound includes its potential use in developing new pharmaceuticals, particularly those targeting proline-rich regions of proteins.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: trans-3-Phenyl-D-proline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of proline derivatives and developing new applications in chemistry, biology, and medicine .

Properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.